molecular formula C20H34N4O2 B6979976 1-[1-(2-Methylpropyl)-5-propan-2-ylpyrazol-4-yl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea

1-[1-(2-Methylpropyl)-5-propan-2-ylpyrazol-4-yl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea

Cat. No.: B6979976
M. Wt: 362.5 g/mol
InChI Key: NCUMIMDAJITEPV-UHFFFAOYSA-N
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Description

1-[1-(2-Methylpropyl)-5-propan-2-ylpyrazol-4-yl]-3-(1-oxaspiro[44]nonan-2-ylmethyl)urea is an organic compound notable for its intricate structure, consisting of a pyrazole ring and an oxaspiro nonane moiety

Properties

IUPAC Name

1-[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O2/c1-14(2)13-24-18(15(3)4)17(12-22-24)23-19(25)21-11-16-7-10-20(26-16)8-5-6-9-20/h12,14-16H,5-11,13H2,1-4H3,(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUMIMDAJITEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)NC(=O)NCC2CCC3(O2)CCCC3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions starting with the formation of the pyrazole ring. Typical synthetic routes may involve:

  • The alkylation of hydrazine derivatives to form the pyrazole nucleus.

  • Subsequent reactions to introduce the isobutyl and isopropyl groups.

  • Spirocyclization processes to attach the oxaspiro nonane moiety.

  • The final step usually involves the formation of the urea linkage through reaction with an isocyanate or a similar compound.

Industrial Production Methods: On an industrial scale, the synthesis is often optimized to increase yield and purity. This might involve the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: The compound may undergo oxidation to introduce oxygen-containing functional groups or reduction to modify its stability and reactivity.

  • Substitution: Various nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyrazole ring.

  • Hydrolysis: Under certain conditions, the compound's urea linkage can be hydrolyzed, altering its activity.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts: Palladium on carbon, platinum catalysts.

  • Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products:

  • Depending on the reagents and conditions, the compound can form various derivatives such as hydroxylated products, aminated derivatives, and substituted pyrazoles.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex organic molecules. Biology: Studied for potential biochemical activities, including enzyme inhibition and receptor modulation. Medicine: Investigated for therapeutic applications such as anti-inflammatory, analgesic, and anticancer properties. Industry: Applied in material science for the development of new polymers and advanced materials due to its unique structure.

Mechanism of Action

Mechanism: The compound interacts with specific molecular targets within cells. It can bind to enzymes, altering their activity, or to receptors, modulating signal transduction pathways. Molecular Targets: Often includes kinases, phosphatases, and various receptors involved in inflammatory and cancer pathways. Pathways: Inhibition of pro-inflammatory cytokines, apoptosis induction in cancer cells, and modulation of metabolic pathways.

Comparison with Similar Compounds

  • 1-(4-Isobutylphenyl)-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea.

  • 1-(2-Methylpropyl)-3-(1-oxaspiro[4.5]decan-2-ylmethyl)urea.

Uniqueness: Compared to these compounds, 1-[1-(2-Methylpropyl)-5-propan-2-ylpyrazol-4-yl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea exhibits unique binding properties and a distinct mechanism of action due to its specific structural features, leading to potentially more effective and targeted biological activities.

This article gives you an overview of the synthesis, reactions, applications, and mechanisms of this intriguing compound. Anything specific you want to explore further?

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